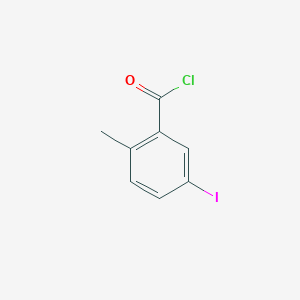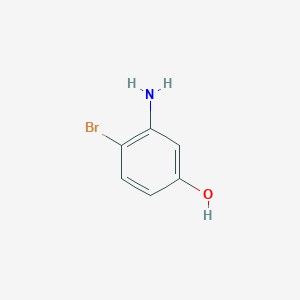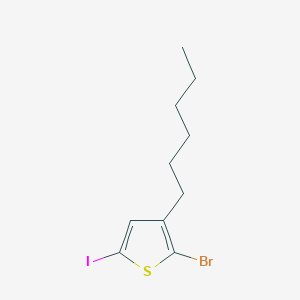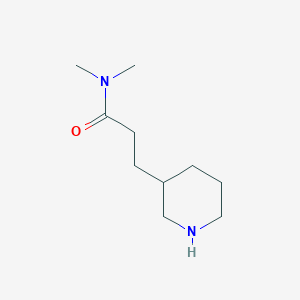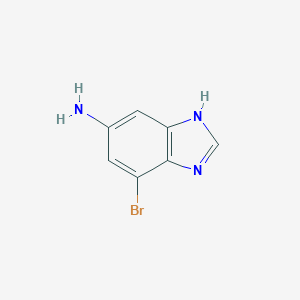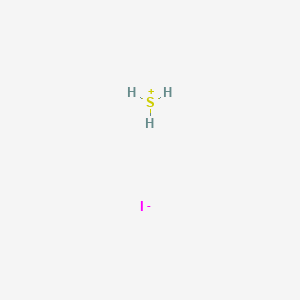
Sulfanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanium iodide, also known as trimethylsulfonium iodide, is an organosulfur compound with the chemical formula (CH₃)₃SI. It is a type of sulfonium salt, which is characterized by a positively charged sulfur atom bonded to three organic substituents and paired with an iodide anion. Sulfonium salts are known for their stability and diverse reactivity, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with methyl iodide:
(CH₃)₂S+CH₃I→(CH₃)₃SI
This reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature until the formation of sulfanium iodide is complete.
Industrial Production Methods
In an industrial setting, the production of sulfanium iodide follows similar principles but on a larger scale. The process involves the continuous addition of methyl iodide to a solution of dimethyl sulfide, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation: Sulfanium iodide can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced back to dimethyl sulfide and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and methyl iodide.
Wissenschaftliche Forschungsanwendungen
Sulfanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent and as an intermediate in the synthesis of other organosulfur compounds.
Biology: Sulfonium salts have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing into the use of sulfonium compounds in drug development, particularly for their ability to interact with biological molecules.
Industry: Sulfanium iodide is used in the production of ionic liquids, which have applications in catalysis, electrochemistry, and materials science.
Wirkmechanismus
The mechanism of action of sulfanium iodide involves the nucleophilic attack on the positively charged sulfur atom. This can lead to the formation of various intermediates, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfonium group, which can participate in a range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Sulfanium iodide can be compared with other sulfonium salts, such as:
Trimethylsulfonium chloride: Similar in structure but with a chloride anion instead of iodide.
Dimethylsulfonium methylide: A ylide with different reactivity, used in cyclopropanation and epoxidation reactions.
Sulfoxonium salts: Contain an additional oxygen atom, leading to different chemical properties and reactivity.
Sulfanium iodide is unique in its balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
1312-15-8 |
|---|---|
Molekularformel |
H3IS |
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
sulfane;hydroiodide |
InChI |
InChI=1S/HI.H2S/h1H;1H2 |
InChI-Schlüssel |
RABUZJZUBFMWSH-UHFFFAOYSA-N |
SMILES |
[SH3+].[I-] |
Kanonische SMILES |
S.I |
Synonyme |
SULFUR IODIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


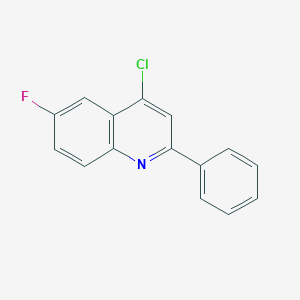
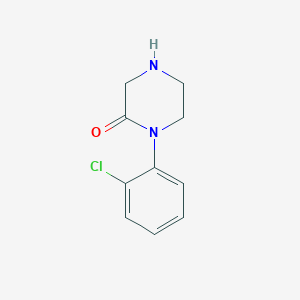
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
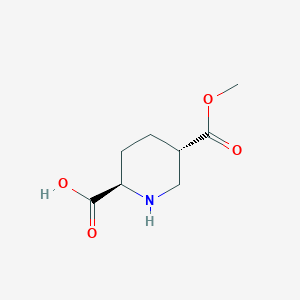
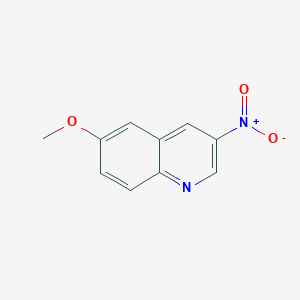
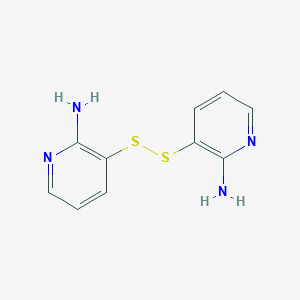
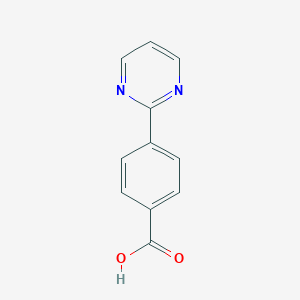
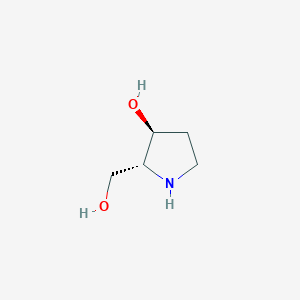
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
